5-O-(3'-O-Glucosylcaffeoyl)quinic acid

Neuroscience Ion Channel Pharmacology Epilepsy Research

5-O-(3'-O-Glucosylcaffeoyl)quinic acid (CAS 1629852-63-6) is a phenolic glycoside belonging to the caffeoylquinic acid class, characterized by a quinic acid core esterified with a caffeoyl moiety at the 5-position, which is in turn 3'-O-glucosylated. This compound was originally isolated and identified from the leaves of *Ilex glabra* L.

Molecular Formula C22H28O14
Molecular Weight 516.4 g/mol
Cat. No. B11929754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-(3'-O-Glucosylcaffeoyl)quinic acid
Molecular FormulaC22H28O14
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m1/s1
InChIKeyABXYVNGLNANCOI-NSGBDHDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-O-(3'-O-Glucosylcaffeoyl)quinic acid: A Glycosylated Caffeoylquinic Acid with Distinctive Neuromodulatory Activity for Targeted Scientific Procurement


5-O-(3'-O-Glucosylcaffeoyl)quinic acid (CAS 1629852-63-6) is a phenolic glycoside belonging to the caffeoylquinic acid class, characterized by a quinic acid core esterified with a caffeoyl moiety at the 5-position, which is in turn 3'-O-glucosylated . This compound was originally isolated and identified from the leaves of *Ilex glabra* L. Gray (Aquifoliaceae) and is distinguished from more ubiquitous analogs such as 5-O-caffeoylquinic acid (chlorogenic acid) by the presence of this additional β-D-glucopyranosyl unit . The glucosylation of the caffeoyl group fundamentally alters key physicochemical properties including hydrophilicity and hydrogen-bonding capacity , which in turn influences its biological target engagement profile .

Why 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid Cannot Be Replaced by Unconjugated Chlorogenic Acid or Other Common Caffeoylquinic Acids


Substitution of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid with non-glycosylated caffeoylquinic acids (e.g., chlorogenic acid, 3-CQA) is scientifically unjustifiable due to a profound difference in molecular pharmacology. While non-glycosylated caffeoylquinic acids are primarily known for their broad-spectrum antioxidant activity, which is often similar across positional isomers and shows a straightforward correlation with the number of caffeoyl groups [1], the glucosylation of the caffeoyl moiety in this compound confers a distinct and specific bioactivity: the capacity to directly bind to and modulate ligand- and voltage-gated ion channels, including the GluR2 receptor and potassium channels . Furthermore, the addition of the glucose moiety alters the compound's LogP from ~3.22 for a predicted caffeoylquinic analog to -2.2 for the glucosylated form, dramatically increasing hydrophilicity and changing its distribution, solubility, and metabolic fate . Therefore, selecting a generic analog would result in the loss of this unique neuromodulatory profile and introduce different physicochemical behavior, invalidating any experimental results intended to interrogate the specific effects of this glucoside.

Quantitative Evidence Guide: Differentiating Performance of 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid for Rigorous Research Procurement


Unique Ion Channel Modulation: GluR2 Binding and NMDA Current Blockade

5-O-(3'-O-Glucosylcaffeoyl)quinic acid (5GCA) demonstrates a unique pharmacological profile not shared by non-glycosylated caffeoylquinic acids. It has been shown to directly bind to the GluR2 receptor and block NMDA currents in cultured rat hippocampal neurons . Additionally, it acts as an inhibitor of voltage-gated potassium channels in Xenopus oocytes . In stark contrast, chlorogenic acid (5-O-caffeoylquinic acid) and its isomers, while widely studied for their antioxidant effects, do not demonstrate this specific ion channel binding and blockade activity [1][2].

Neuroscience Ion Channel Pharmacology Epilepsy Research

Enhanced Hydrophilicity and Aqueous Solubility vs. Predicted Non-Glycosylated Analog

The presence of the β-D-glucopyranosyl moiety significantly alters the physicochemical properties of the caffeoylquinic acid core. The calculated partition coefficient (LogP) for 5-O-(3'-O-Glucosylcaffeoyl)quinic acid is reported as -2.2, indicating a highly hydrophilic molecule . In contrast, a representative non-glycosylated caffeoylquinic acid derivative from a QSPR model in the same database has a predicted LogP of 3.22, a value consistent with significantly higher lipophilicity [1]. This difference of over 5 LogP units translates to a substantial divergence in predicted aqueous solubility and membrane permeability.

Pharmacokinetics Formulation Science Physicochemical Characterization

Distinct Solubility and Storage Profile for Experimental Consistency

As a solid compound with a defined stereochemistry (8 defined atom stereocenters) and a molecular weight of 516.45 g/mol, 5-O-(3'-O-Glucosylcaffeoyl)quinic acid requires specific storage conditions to maintain integrity for reproducible research. Vendors recommend storage at -20°C for long-term stability (3 years as a powder) and note that it may dissolve in DMSO for in vitro applications . In contrast, the more abundant chlorogenic acid (MW 354.31 g/mol) is generally stable at room temperature . This operational difference is critical for lab managers and procurement specialists planning experimental workflows and storage infrastructure.

Compound Management Assay Development Natural Product Chemistry

Validated Purity Standard for Accurate Quantification in Botanical Extracts

5-O-(3'-O-Glucosylcaffeoyl)quinic acid is available from reputable vendors with a purity of ≥98% (as determined by HPLC), and is provided with a certificate of analysis including full characterization data (NMR, MS) and a defined stereochemical structure . This high level of purity and characterization is essential for its use as an analytical standard in the quantification of this specific glucoside in complex plant matrices like *Ilex glabra*. While chlorogenic acid (5-CQA) standards are widely available, the specific glucosylated form is a distinct marker compound that is not interchangeable with its aglycone for accurate phytochemical profiling .

Phytochemistry Analytical Chemistry Quality Control

Primary Research and Industrial Application Scenarios for 5-O-(3'-O-Glucosylcaffeoyl)quinic Acid


Neuroscience Drug Discovery: Investigating Novel Mechanisms of Ion Channel Modulation

In neuroscience drug discovery programs focused on epilepsy, anxiety, pain, or stroke, 5-O-(3'-O-Glucosylcaffeoyl)quinic acid serves as a crucial tool compound. Its demonstrated ability to bind GluR2 and block NMDA currents, as well as inhibit voltage-gated potassium channels , provides a unique pharmacological starting point not offered by common antioxidants like chlorogenic acid. Researchers investigating glutamatergic signaling or potassium channelopathies should prioritize this compound over non-glycosylated caffeoylquinic acids to study this specific mechanism of action.

Pharmacokinetic and ADME Studies of Glycosylated Natural Products

This compound is an ideal model substrate for investigating the impact of glycosylation on the absorption, distribution, metabolism, and excretion (ADME) of caffeoylquinic acids. Its dramatically different LogP (-2.2) compared to its predicted non-glycosylated analog (LogP 3.22) [1] makes it a powerful comparator in studies designed to correlate physicochemical properties with membrane permeability, solubility, and metabolic stability. Procurement of this specific compound enables controlled experiments that isolate the effect of glucosylation.

Analytical Method Development and Quality Control in Phytochemistry

For natural product chemists and quality control analysts, the availability of a high-purity (≥98%) analytical standard of 5-O-(3'-O-Glucosylcaffeoyl)quinic acid is essential. This compound can be used to develop and validate robust HPLC, LC-MS, or GC-MS methods for the accurate identification and quantification of this specific marker compound in botanical raw materials, extracts from *Ilex glabra*, or other plant species where it may be present. Using a generic chlorogenic acid standard would lead to erroneous results.

Mechanistic Studies in Inflammation and Oxidative Stress

While many caffeoylquinic acids are known for broad antioxidant activity [2], 5-O-(3'-O-Glucosylcaffeoyl)quinic acid offers a more targeted tool. Its distinct physicochemical and ion channel-modulating properties allow researchers to dissect the specific contribution of this glucoside to the overall biological effects observed with complex *Ilex glabra* extracts, which are traditionally used for their anti-inflammatory properties. This compound enables a reductionist approach to understanding the molecular pharmacology of the source plant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-O-(3'-O-Glucosylcaffeoyl)quinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.